Cefazolin pivaloyl

CAS No.: 2384108-14-7

Cat. No.: VC3029923

Molecular Formula: C16H20N4O4S3

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2384108-14-7 |

|---|---|

| Molecular Formula | C16H20N4O4S3 |

| Molecular Weight | 428.6 g/mol |

| IUPAC Name | (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 |

| Standard InChI Key | PYQNLAKCAGCVKA-BXKDBHETSA-N |

| Isomeric SMILES | CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O |

| SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O |

| Canonical SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O |

Introduction

Chemical Structure and Properties

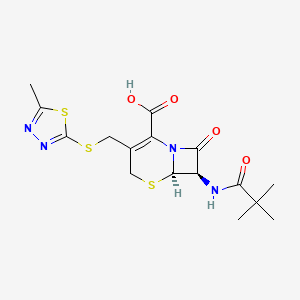

Cefazolin pivaloyl, with the molecular formula C16H20N4O4S3, has a molecular weight of 428.6 g/mol . The compound is formally named as (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The structure contains the characteristic β-lactam ring found in all cephalosporin antibiotics, with the pivaloyl group (derived from pivalic acid or 2,2-dimethylpropanoic acid) attached at the 7-position of the cephalosporin nucleus.

Molecular Identifiers

Table 1: Molecular Identifiers of Cefazolin Pivaloyl

| Parameter | Value |

|---|---|

| PubChem CID | 124519572 |

| Chemical Formula | C16H20N4O4S3 |

| Molecular Weight | 428.6 g/mol |

| CAS Numbers | 2384108-14-7, 1798390-48-3 |

| UNII | 705J53S4IH |

| Creation Date | April 10, 2017 |

| Modification Date | March 8, 2025 |

Relationship to Cefazolin Sodium

Cefazolin pivaloyl is classified as an impurity of cefazolin sodium, a first-generation cephalosporin antibiotic widely used in clinical practice . Specifically, it is identified as "Cefazolin EP Impurity B" in the European Pharmacopoeia . Understanding the relationship between cefazolin sodium and its impurities is crucial for quality control in pharmaceutical manufacturing.

Structural Distinction from Cefazolin

Cefazolin pivaloyl belongs to a group of cefazolin impurities where the 3-side chain remains the same as cefazolin sodium, but the structure or configuration of the 7-side chain differs . In this compound, the 7-amino group of cefazolin is acylated with a pivaloyl group (2,2-dimethylpropanoyl) . This structural modification distinguishes it from the parent compound and other related impurities.

The pivaloyl group likely originates from pivaloyl chloride (C5H9ClO), a reagent commonly used in organic synthesis with a boiling point of 105-106°C and a density of 0.980 g/mL at 20°C . The presence of this group modifies the physicochemical properties of the resulting compound compared to cefazolin sodium.

Toxicological Profile

Recent research has investigated the toxicological implications of cefazolin sodium impurities, including cefazolin pivaloyl, particularly focusing on embryo and developmental toxicity.

Embryo and Developmental Toxicity

Studies using zebrafish as a model organism have evaluated the toxicity of cefazolin sodium impurities on embryonic development, neurobehavior, and cardiac function . These investigations provide valuable insights into the safety profile of cefazolin pivaloyl.

In toxicological evaluations, cefazolin pivaloyl (referred to as impurity N) demonstrated distinctive absorption properties in vivo. Research showed that the in vivo concentration of impurity N was approximately 10 times higher than impurity M and 100 times higher than cefazolin itself . Despite this significant difference in absorption, heart rate measurements in zebrafish embryos exposed to these compounds showed that cefazolin pivaloyl produced heart rates similar to the control group .

Detection Methods

Given the importance of controlling impurities in pharmaceutical products, reliable analytical methods for detecting cefazolin pivaloyl are essential for quality assurance.

Pivaloyl Chloride Detection

A method specifically designed for detecting pivaloyl chloride in cephalosporin antibiotics utilizes headspace sampling coupled with gas chromatography-mass spectrometry . This approach addresses challenges related to impurity stability and raw material solubility, offering improved sensitivity and specificity for detecting pivaloyl-containing compounds .

The method involves:

-

Preparing reference standard solutions of pivaloyl chloride

-

Sample preparation with appropriate diluents

-

Analysis using headspace injection and gas chromatography-mass spectrometry

This analytical approach might be adaptable for the detection of cefazolin pivaloyl, particularly in quality control settings where monitoring impurity levels is crucial.

Pharmaceutical Significance

Understanding the properties and behavior of cefazolin pivaloyl is important in the context of pharmaceutical development and quality control of cefazolin sodium products.

Relation to Adverse Drug Reactions

The presence of impurities in cefazolin sodium has been linked to adverse drug reactions (ADRs). Analysis of cephalosporin-induced ADRs revealed that approximately 10.09% of cases were caused by cefazolin sodium . While specific contributions of individual impurities to these reactions remain unclear, the toxicological profiling of compounds like cefazolin pivaloyl provides valuable information for understanding potential risk factors.

Research Implications

The study of cefazolin pivaloyl contributes to broader understanding of structure-activity relationships and toxicological profiles within the cephalosporin class of antibiotics.

Structure-Toxicity Relationships

Research on cefazolin impurities, including cefazolin pivaloyl, has illuminated structure-toxicity relationships within this class of compounds. Studies suggest that different structural components contribute distinctively to various types of toxicity:

-

7-Aminocephalosporanic acid (7-ACA) structure primarily affects motor nerve function

-

5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) structure contributes to embryo deformity

-

Both MMTD and 7-ACA structures jointly influence cardiac function

These findings help explain why cefazolin sodium may cause a higher proportion of cardiovascular and nervous system adverse reactions compared to other cephalosporins, and highlight the importance of controlling specific impurities like cefazolin pivaloyl in pharmaceutical formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume